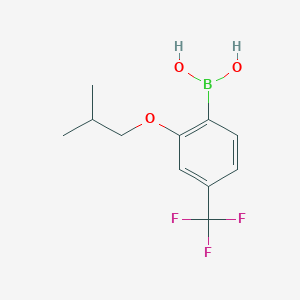

Ácido 2-isobutoxi-4-(trifluorometil)fenilborónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C11H14BF3O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an isobutoxy group at the 2-position and a trifluoromethyl group at the 4-position. This compound is used in various chemical reactions, particularly in the field of organic synthesis.

Aplicaciones Científicas De Investigación

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. The presence of the trifluoromethyl group enhances the electrophilicity of the boronic acid, making it a valuable reagent in synthetic organic chemistry.

Table 1: Summary of Cross-Coupling Reactions Using 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Suzuki-Miyaura | Pd catalyst, base | 85-95 | |

| Direct Arylation | Pd catalyst | 75-90 | |

| Tandem Pd(II)-catalyzed | Oxidative Heck reaction | 80-88 |

Medicinal Chemistry

Synthesis of Bioactive Compounds

The compound is instrumental in synthesizing biologically active molecules. Its derivatives have shown potential as enzyme inhibitors and receptor modulators, which are crucial in drug development. Research indicates that compounds derived from 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid exhibit antimicrobial properties against various pathogens, including Candida albicans and Escherichia coli.

Table 2: Antimicrobial Activity of Derivatives

| Compound Name | Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Candida albicans | 50 | Moderate |

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Bacillus cereus | 25 | High |

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Aspergillus niger | 30 | Moderate |

Materials Science

Advanced Material Production

In industrial applications, 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is utilized in producing advanced materials and fine chemicals. Its unique properties make it suitable for creating pH-sensitive drug delivery systems and polymers that respond to environmental stimuli .

Table 3: Applications in Material Science

| Application Area | Description | Result |

|---|---|---|

| Drug Delivery Systems | Glucose-sensitive insulin release | Enhanced delivery efficiency |

| Polymer Synthesis | Development of chitosan-boronic acid conjugates | Improved biocompatibility |

| Tissue Engineering | Scaffolds for bone tissue regeneration | Promising results in healing |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid showed significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods, revealing that some derivatives outperformed established antifungal agents like Tavaborole .

Case Study 2: Drug Development

Research on the synthesis of enzyme inhibitors has highlighted the compound's role in developing new pharmacological agents targeting specific receptors involved in disease pathways. The structural modifications made possible by this boronic acid have led to promising leads in drug discovery efforts aimed at treating infections and other diseases .

Mecanismo De Acción

Target of Action

The primary targets of 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid are carboxylic acids and amines . The compound acts as a highly effective catalyst for dehydrative amidation between these two groups .

Mode of Action

The compound’s mode of action involves the formation of a 2:2 mixed anhydride , which is expected to be the only active species . The ortho-substituent of boronic acid plays a key role in preventing the coordination of amines to the boron atom of the active species, thus accelerating the amidation .

Biochemical Pathways

The compound is involved in several biochemical pathways, including the Suzuki-Miyaura cross-coupling reactions , Palladium-catalyzed direct arylation reactions , Tandem-type Pd (II)-catalyzed oxidative Heck reaction , and intramolecular C-H amidation sequence .

Pharmacokinetics

It’s known that the compound is used in pharmaceutical testing, suggesting it has properties suitable for drug development .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in its ability to catalyze the dehydrative amidation between carboxylic acids and amines . This results in the formation of amide bonds, which are fundamental in biochemistry and pharmaceutical chemistry.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound is known to be heat sensitive , and dust formation should be avoided . It’s also hygroscopic, meaning it absorbs moisture from the environment . These factors can affect the compound’s stability and efficacy in its applications.

Métodos De Preparación

The synthesis of 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted phenylboronic acid.

Reaction Conditions:

Industrial Production: Industrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency.

Análisis De Reacciones Químicas

2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.

Common Reagents and Conditions: Common reagents include palladium catalysts, bases, and solvents like tetrahydrofuran or dimethylformamide.

Comparación Con Compuestos Similares

2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid can be compared with other similar compounds:

4-(Trifluoromethyl)phenylboronic acid: This compound lacks the isobutoxy group but has similar reactivity in cross-coupling reactions.

4-Methoxyphenylboronic acid: This compound has a methoxy group instead of an isobutoxy group, which can affect its reactivity and applications.

4-Isobutoxy-2-(trifluoromethyl)phenylboronic acid: This is a positional isomer with the isobutoxy and trifluoromethyl groups swapped, which can lead to different chemical properties and reactivity.

Actividad Biológica

2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including the trifluoromethyl group and isobutoxy substituent, which may influence its interactions with biological targets. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial and anticancer properties.

- Chemical Formula : C11H14BF3O3

- Molecular Weight : 260.04 g/mol

- IUPAC Name : 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid

Antimicrobial Activity

Research indicates that 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various strains of bacteria and fungi, with particular emphasis on:

- Bacterial Strains : The compound showed moderate activity against Escherichia coli and Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) lower than that of established antibiotics like AN2690 (Tavaborole) .

- Fungal Strains : It also displayed activity against Candida albicans and Aspergillus niger, with MIC values indicating potential as an antifungal agent .

The mechanism of action appears to involve the formation of boronate esters with diols present in microbial cells, disrupting essential biochemical pathways .

Anticancer Activity

In addition to its antimicrobial properties, 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid has been investigated for anticancer activity. Preliminary studies suggest it may inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cells, potentially leading to apoptosis .

- Targeting Specific Pathways : It may modulate pathways involved in cell signaling and metabolism, which are crucial for cancer cell survival .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several boronic acids, including 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid. The results indicated that this compound had a comparable or superior effect against certain pathogens when compared to traditional antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid | E. coli | 8 |

| 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid | B. cereus | 4 |

| AN2690 (Tavaborole) | E. coli | 16 |

| AN2690 (Tavaborole) | B. cereus | 8 |

Study on Anticancer Properties

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting a potential therapeutic application. The following table summarizes findings from a key study:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The proposed mechanism of action for the biological activity of 2-Isobutoxy-4-(trifluoromethyl)phenylboronic acid involves:

- Binding to Diols : The boron atom forms reversible covalent bonds with diols, which may disrupt cellular functions.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

Propiedades

IUPAC Name |

[2-(2-methylpropoxy)-4-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF3O3/c1-7(2)6-18-10-5-8(11(13,14)15)3-4-9(10)12(16)17/h3-5,7,16-17H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSBTOIZQFKAHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)OCC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.